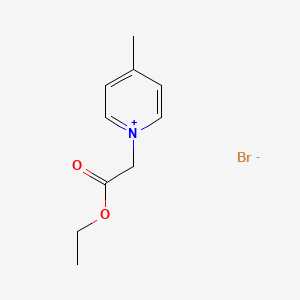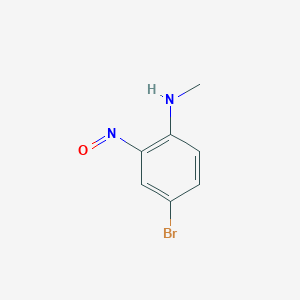
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C14H15BrN2O2 It is known for its unique structure, which includes a pyridinium ion core substituted with an ethoxy-oxoethyl group and a methyl group
Métodos De Preparación
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with ethyl bromoacetate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism by which 1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy-oxoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: This compound lacks the methyl group, which can affect its reactivity and applications.
1-(2-Ethoxy-2-oxoethyl)-2-methylpyridinium bromide: The position of the methyl group is different, leading to variations in chemical behavior and biological activity.
Propiedades
Número CAS |
64636-80-2 |
|---|---|
Fórmula molecular |
C10H14BrNO2 |
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
ethyl 2-(4-methylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C10H14NO2.BrH/c1-3-13-10(12)8-11-6-4-9(2)5-7-11;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
GBPOWUPCXCVOOI-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[N+]1=CC=C(C=C1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)



![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)



![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)



